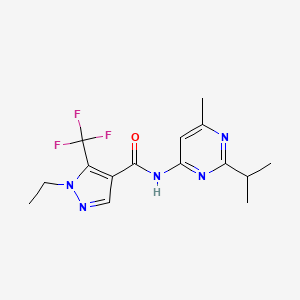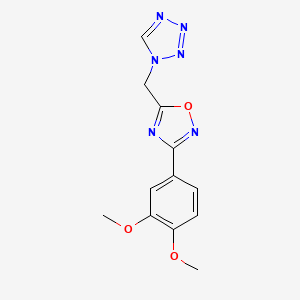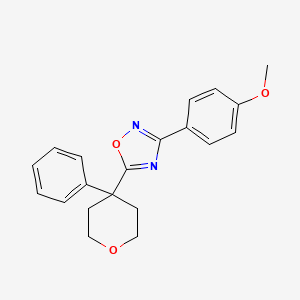![molecular formula C15H16F3N5O B7574019 2-(Tetrazol-1-yl)-1-[2-[4-(trifluoromethyl)phenyl]piperidin-1-yl]ethanone](/img/structure/B7574019.png)
2-(Tetrazol-1-yl)-1-[2-[4-(trifluoromethyl)phenyl]piperidin-1-yl]ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Tetrazol-1-yl)-1-[2-[4-(trifluoromethyl)phenyl]piperidin-1-yl]ethanone, also known as TTP488, is a small molecule drug that has been extensively studied for its potential therapeutic applications. TTP488 is a selective antagonist of the receptor for advanced glycation end-products (RAGE), which is a transmembrane receptor protein that is involved in various pathological conditions.
作用机制
2-(Tetrazol-1-yl)-1-[2-[4-(trifluoromethyl)phenyl]piperidin-1-yl]ethanone acts as a selective antagonist of RAGE, which is a transmembrane receptor protein that is involved in various pathological conditions. RAGE is expressed on various cell types, including neurons, endothelial cells, and immune cells. RAGE is activated by various ligands, including advanced glycation end-products (AGEs), amyloid-beta peptides, and high-mobility group box 1 (HMGB1) protein. Activation of RAGE leads to the activation of various signaling pathways, including the nuclear factor-kappa B (NF-kB) pathway, which is involved in inflammation and cell survival.
By acting as a selective antagonist of RAGE, 2-(Tetrazol-1-yl)-1-[2-[4-(trifluoromethyl)phenyl]piperidin-1-yl]ethanone inhibits the activation of RAGE and downstream signaling pathways. This leads to the reduction of inflammation, cell survival, and tissue damage.
Biochemical and Physiological Effects
2-(Tetrazol-1-yl)-1-[2-[4-(trifluoromethyl)phenyl]piperidin-1-yl]ethanone has been shown to have various biochemical and physiological effects, including the reduction of inflammation, cell survival, and tissue damage. In Alzheimer's disease, 2-(Tetrazol-1-yl)-1-[2-[4-(trifluoromethyl)phenyl]piperidin-1-yl]ethanone has been shown to reduce the accumulation of amyloid-beta peptides and improve cognitive function. In diabetes, 2-(Tetrazol-1-yl)-1-[2-[4-(trifluoromethyl)phenyl]piperidin-1-yl]ethanone has been shown to improve insulin sensitivity and reduce inflammation. In cancer, 2-(Tetrazol-1-yl)-1-[2-[4-(trifluoromethyl)phenyl]piperidin-1-yl]ethanone has been shown to inhibit tumor growth and metastasis. In inflammatory disorders, 2-(Tetrazol-1-yl)-1-[2-[4-(trifluoromethyl)phenyl]piperidin-1-yl]ethanone has been shown to reduce inflammation and tissue damage.
实验室实验的优点和局限性
2-(Tetrazol-1-yl)-1-[2-[4-(trifluoromethyl)phenyl]piperidin-1-yl]ethanone has several advantages for lab experiments, including its selectivity for RAGE and its ability to inhibit downstream signaling pathways. However, 2-(Tetrazol-1-yl)-1-[2-[4-(trifluoromethyl)phenyl]piperidin-1-yl]ethanone also has several limitations, including its low solubility and stability, which can affect its bioavailability and pharmacokinetics. In addition, 2-(Tetrazol-1-yl)-1-[2-[4-(trifluoromethyl)phenyl]piperidin-1-yl]ethanone has been shown to have off-target effects on other receptors, which can affect its specificity and selectivity.
未来方向
For the research on 2-(Tetrazol-1-yl)-1-[2-[4-(trifluoromethyl)phenyl]piperidin-1-yl]ethanone include the development of more potent and selective RAGE antagonists, the optimization of its pharmacokinetics and bioavailability, and the evaluation of its safety and efficacy in clinical trials. In addition, the potential therapeutic applications of 2-(Tetrazol-1-yl)-1-[2-[4-(trifluoromethyl)phenyl]piperidin-1-yl]ethanone in other pathological conditions, such as neurodegenerative disorders, cardiovascular diseases, and autoimmune diseases, should be explored. Finally, the mechanisms underlying the off-target effects of 2-(Tetrazol-1-yl)-1-[2-[4-(trifluoromethyl)phenyl]piperidin-1-yl]ethanone on other receptors should be elucidated to improve its specificity and selectivity.
合成方法
The synthesis of 2-(Tetrazol-1-yl)-1-[2-[4-(trifluoromethyl)phenyl]piperidin-1-yl]ethanone involves several steps, including the preparation of the piperidine intermediate, the formation of the tetrazole ring, and the coupling of the two fragments. The piperidine intermediate is prepared by reacting 4-(trifluoromethyl)phenylpiperidine with ethyl 2-bromoacetate, followed by hydrolysis and decarboxylation. The tetrazole ring is formed by reacting the piperidine intermediate with sodium azide and copper sulfate. The coupling of the two fragments is achieved by reacting the tetrazole intermediate with ethyl chloroformate.
科学研究应用
2-(Tetrazol-1-yl)-1-[2-[4-(trifluoromethyl)phenyl]piperidin-1-yl]ethanone has been extensively studied for its potential therapeutic applications in various pathological conditions, including Alzheimer's disease, diabetes, cancer, and inflammatory disorders. In Alzheimer's disease, 2-(Tetrazol-1-yl)-1-[2-[4-(trifluoromethyl)phenyl]piperidin-1-yl]ethanone has been shown to reduce the accumulation of amyloid-beta peptides, which are believed to play a key role in the pathogenesis of the disease. In diabetes, 2-(Tetrazol-1-yl)-1-[2-[4-(trifluoromethyl)phenyl]piperidin-1-yl]ethanone has been shown to improve insulin sensitivity and reduce inflammation. In cancer, 2-(Tetrazol-1-yl)-1-[2-[4-(trifluoromethyl)phenyl]piperidin-1-yl]ethanone has been shown to inhibit tumor growth and metastasis. In inflammatory disorders, 2-(Tetrazol-1-yl)-1-[2-[4-(trifluoromethyl)phenyl]piperidin-1-yl]ethanone has been shown to reduce inflammation and tissue damage.
属性
IUPAC Name |
2-(tetrazol-1-yl)-1-[2-[4-(trifluoromethyl)phenyl]piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3N5O/c16-15(17,18)12-6-4-11(5-7-12)13-3-1-2-8-23(13)14(24)9-22-10-19-20-21-22/h4-7,10,13H,1-3,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPWZCVGORCDEAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C2=CC=C(C=C2)C(F)(F)F)C(=O)CN3C=NN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Tetrazol-1-yl)-1-[2-[4-(trifluoromethyl)phenyl]piperidin-1-yl]ethanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-[1-[(1-Phenyltriazol-4-yl)methyl]pyrrolidin-2-yl]pyrrolidin-1-yl]ethanone](/img/structure/B7573937.png)
![3-[4-(2-Cyclopent-2-en-1-ylacetyl)piperazin-1-yl]-5,6-dimethylpyridazine-4-carboxamide](/img/structure/B7573945.png)
![N-[5-fluoro-2-(oxolan-2-ylmethoxy)phenyl]-1-methyl-6-oxopyridine-3-carboxamide](/img/structure/B7573960.png)
![2-[(4-Aminoquinazolin-2-yl)methyl-methylamino]acetonitrile](/img/structure/B7573961.png)




![6-Azaspiro[2.5]octan-6-yl-(4-phenyloxan-4-yl)methanone](/img/structure/B7573999.png)
![4-[[2-(Trifluoromethylsulfonyl)anilino]methyl]oxan-4-ol](/img/structure/B7574002.png)
![2-[[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl-methylamino]methyl]quinazolin-4-amine](/img/structure/B7574011.png)

![2-[2-(1-Acetylpyrrolidin-2-yl)pyrrolidin-1-yl]-1-(azetidin-1-yl)ethanone](/img/structure/B7574022.png)
